molecular formula C25H32N4O B5107859 N-[2-[1-(2-adamantyl)piperidin-4-yl]pyrazol-3-yl]benzamide

N-[2-[1-(2-adamantyl)piperidin-4-yl]pyrazol-3-yl]benzamide

Cat. No.: B5107859
M. Wt: 404.5 g/mol
InChI Key: WEJOIARMFDYMNT-UHFFFAOYSA-N
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Description

N-[2-[1-(2-adamantyl)piperidin-4-yl]pyrazol-3-yl]benzamide is a complex organic compound that features a unique structure combining adamantane, piperidine, pyrazole, and benzamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Properties

IUPAC Name

N-[2-[1-(2-adamantyl)piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O/c30-25(19-4-2-1-3-5-19)27-23-6-9-26-29(23)22-7-10-28(11-8-22)24-20-13-17-12-18(15-20)16-21(24)14-17/h1-6,9,17-18,20-22,24H,7-8,10-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJOIARMFDYMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)C3=CC=CC=C3)C4C5CC6CC(C5)CC4C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(2-adamantyl)piperidin-4-yl]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl-piperidine intermediate, followed by the formation of the pyrazole ring, and finally, the coupling with benzamide. Common reagents used in these reactions include adamantane derivatives, piperidine, hydrazine, and benzoyl chloride. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and yield. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(2-adamantyl)piperidin-4-yl]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety allows for nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated benzoyl derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-[2-[1-(2-adamantyl)piperidin-4-yl]pyrazol-3-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-[1-(2-adamantyl)piperidin-4-yl]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For example, it could inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide derivatives: These compounds share the benzamide and piperidine moieties but lack the adamantyl and pyrazole groups.

    Adamantane derivatives: Compounds like amantadine and rimantadine, which contain the adamantane structure but differ in other functional groups.

    Pyrazole derivatives: Compounds such as celecoxib and rimonabant, which feature the pyrazole ring but have different substituents.

Uniqueness

N-[2-[1-(2-adamantyl)piperidin-4-yl]pyrazol-3-yl]benzamide is unique due to its combination of structural elements, which confer specific physicochemical properties and biological activities. The presence of the adamantyl group enhances its stability and lipophilicity, while the pyrazole and benzamide moieties contribute to its potential interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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